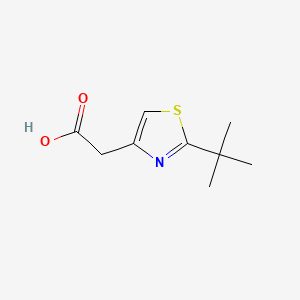

5-Cyclobutyl-1H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .

Synthesis Analysis

The synthesis of 1,2,4-triazoles and their derivatives has been extensively studied . They are synthesized through various methods, including direct synthesis of fully decorated systems and post-functionalization of disubstituted 1,2,3-triazoles . The post-functionalization of disubstituted 1,2,3-triazole was also explained with a range of C–C- and C–N-bond-forming reactions .Molecular Structure Analysis

The molecular geometric structure analysis, vibrational frequencies, electronic absorption spectroscopy, frontier molecular orbital energies, and molecular electrostatic potential of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule have been calculated by using density functional theory calculations with the 6-311++G(d,p) basis set in the ground state .Chemical Reactions Analysis

1,2,4-Triazoles undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts . It also undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Wissenschaftliche Forschungsanwendungen

Proteomics Research

5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is utilized in proteomics research for its potential in studying protein structures and functions . Its molecular properties may aid in the identification and quantification of proteins, especially when tagged or labeled for detection.

Drug Discovery

This compound has been embedded into various drug candidates due to its triazole core, which is a common motif in pharmaceuticals . It’s particularly useful in the synthesis of antiviral medications, such as those used to treat respiratory infections and hepatitis C.

Organic Synthesis

In organic chemistry, 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol serves as a building block for creating complex molecules . Its versatility allows for the construction of various organic structures, which can be pivotal in synthesizing new chemical entities.

Polymer Chemistry

The compound is instrumental in forming novel luminescent polymers when reacted with cadmium (II) salts . These polymers have potential applications in creating new materials with specific optical properties.

Supramolecular Chemistry

Due to its ability to act as a ligand, 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol can be used to develop coordination polymers and other supramolecular structures . These structures are key in creating materials with unique mechanical and chemical properties.

Bioconjugation

In bioconjugation, this compound can be used to attach biomolecules to one another or to solid supports . This application is crucial in the development of biosensors and diagnostic tools.

Chemical Biology

5-Cyclobutyl-1H-1,2,4-triazole-3-thiol’s properties make it suitable for use in chemical biology, particularly in the study of biological processes at the molecular level . It could be used to probe the function of enzymes or other proteins within cells.

Fluorescent Imaging

The compound’s potential to form luminescent materials makes it a candidate for use in fluorescent imaging techniques . This application is important for visualizing biological tissues and understanding cellular processes.

Zukünftige Richtungen

Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Wirkmechanismus

Target of Action

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The specific targets would depend on the specific substituents on the triazole ring.

Mode of Action

The mode of action of 1,2,4-triazoles generally involves interactions with biological receptors through hydrogen bonding and dipole interactions . The specific mode of action would depend on the specific targets and the nature of the substituents on the triazole ring.

Biochemical Pathways

1,2,4-triazoles have been found to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The specific biochemical pathways affected would depend on the specific targets and the nature of the substituents on the triazole ring.

Result of Action

The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For 1,2,4-triazoles, these effects could include the inhibition of certain enzymes or the modulation of certain cellular processes .

Eigenschaften

IUPAC Name |

5-cyclobutyl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c10-6-7-5(8-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGCHUJWNBJZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)

![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)

![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)

![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)

![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)